molecular formula C9H10N2O B289161 2-methyl-N-pyridin-4-ylacrylamide

2-methyl-N-pyridin-4-ylacrylamide

Cat. No. B289161
M. Wt: 162.19 g/mol
InChI Key: ABLHZERWJZPBLA-UHFFFAOYSA-N
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Patent
US08088811B2

Procedure details

LiHMDS (1.0 N in THF, 23.6 mmoL, 24 mL) was added dropwise into pyridine (11.8 mmoL, 1.11 g) in THF (10 mL) at 0° C. After 10 min, 2-methyl-acryloyl chloride (11.8 mmoL, 1.43 mL) was added into the reaction at 0° C. The reaction was then slowly warmed to room temperature. The solvent was removed and the residue was partitioned between Et2O and water. The Et2O layer was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated to yield a brown oil. The crude material (the brown oil) was then purified by column chromatography (silica gel, EtOAc as eluent) to yield the title compound as a reddish oil.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li+].C[Si]([N-:6][Si](C)(C)C)(C)C.[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH3:17][C:18](=[CH2:22])[C:19](Cl)=[O:20]>C1COCC1>[CH3:17][C:18](=[CH2:22])[C:19]([NH:6][C:14]1[CH:15]=[CH:16][N:11]=[CH:12][CH:13]=1)=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
24 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
1.11 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.43 mL
Type
reactant
Smiles
CC(C(=O)Cl)=C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between Et2O and water
WASH
Type
WASH
Details
The Et2O layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a brown oil
CUSTOM
Type
CUSTOM
Details
The crude material (the brown oil) was then purified by column chromatography (silica gel, EtOAc as eluent)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC(C(=O)NC1=CC=NC=C1)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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